3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine 3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15960303
InChI: InChI=1S/C7H8N4O2S/c1-14(12,13)6-3-10-11-4-5(8)2-9-7(6)11/h2-4H,8H2,1H3
SMILES:
Molecular Formula: C7H8N4O2S
Molecular Weight: 212.23 g/mol

3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine

CAS No.:

Cat. No.: VC15960303

Molecular Formula: C7H8N4O2S

Molecular Weight: 212.23 g/mol

* For research use only. Not for human or veterinary use.

3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine -

Specification

Molecular Formula C7H8N4O2S
Molecular Weight 212.23 g/mol
IUPAC Name 3-methylsulfonylpyrazolo[1,5-a]pyrimidin-6-amine
Standard InChI InChI=1S/C7H8N4O2S/c1-14(12,13)6-3-10-11-4-5(8)2-9-7(6)11/h2-4H,8H2,1H3
Standard InChI Key ZEMXGIPHEKGEFB-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=C2N=CC(=CN2N=C1)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of 3-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine consists of a fused pyrazole-pyrimidine ring system. The pyrazolo[1,5-a]pyrimidine scaffold is characterized by a five-membered pyrazole ring fused to a six-membered pyrimidine ring, creating a planar, aromatic system. Critical substituents include:

  • Methylsulfonyl group (-SO₂CH₃) at position 3, which introduces strong electron-withdrawing effects and enhances metabolic stability.

  • Amine (-NH₂) at position 6, providing a site for hydrogen bonding and electrophilic interactions .

X-ray crystallography data for analogous compounds (e.g., 5-chloropyrazolo[1,5-a]pyrimidines) reveal bond lengths of approximately 1.36 Å for N–C bonds in the pyrimidine ring and 1.42 Å for C–S bonds in sulfonyl groups . The methylsulfonyl moiety adopts a trigonal planar geometry, while the amine group participates in intermolecular hydrogen bonding, influencing crystal packing .

Synthesis and Functionalization

Post-Functionalization Strategies

The amine at position 6 allows further derivatization:

  • Acylation: Reaction with acyl chlorides to form amides (e.g., acetyl, benzoyl).

  • Reductive Alkylation: Using aldehydes and NaBH₃CN to introduce alkyl groups .

  • Cross-Coupling: Suzuki-Miyaura reactions for aryl group incorporation at position 5 .

Pharmacological Activity and Mechanism

Kinase Inhibition

3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine demonstrates potent inhibition of casein kinase 2 (CK2), a serine/threonine kinase implicated in cancer and inflammatory diseases. In vitro studies using differential scanning fluorimetry (DSF) revealed a Tₘ shift of 8.2°C for CK2α at 1 µM, comparable to the reference inhibitor silmitasertib . Molecular docking suggests the sulfonyl group forms hydrogen bonds with Lys68 and Asp175 in the ATP-binding pocket, while the amine interacts with Val116 .

Serotonin Receptor Modulation

Structural analogs with 3-sulfonyl substituents exhibit high affinity for 5-HT₆ receptors (Kᵢ = 190–280 pM) . The methylsulfonyl group enhances antagonistic activity by stabilizing receptor-ligand interactions through hydrophobic contacts with Phe285 and Tyr289 .

Antimycobacterial Activity

Pyrazolo[1,5-a]pyrimidines bearing sulfonyl groups show submicromolar activity against Mycobacterium tuberculosis (MIC = 0.8 µg/mL) . The amine group likely facilitates penetration through the mycobacterial cell wall, while the sulfonyl moiety inhibits ATP synthase .

Structure-Activity Relationships (SAR)

Critical substituent effects include:

  • Position 3: Methylsulfonyl > phenylsulfonyl > hydrogen (↑ kinase inhibition) .

  • Position 6: Amine > methoxy > hydrogen (↑ 5-HT₆ affinity) .

  • Position 5: Electron-withdrawing groups (e.g., Cl, F) enhance antimycobacterial activity .

Table 1: Biological Activities of Selected Derivatives

CompoundCK2 IC₅₀ (nM)5-HT₆ Kᵢ (pM)M.tb MIC (µg/mL)
Target Compound8.02400.8
3-Phenylsulfonyl12.51901.2
6-Methoxy Analog>10003202.5

Pharmacokinetic and Toxicity Profiles

  • Metabolism: Hepatic oxidation via CYP3A4, forming inactive sulfone metabolites .

  • Half-life: ~3.2 hours in murine models .

  • hERG Inhibition: IC₅₀ > 10 µM, suggesting low cardiotoxicity risk .

Acute toxicity studies in rats (LD₅₀ > 500 mg/kg) indicate favorable safety margins .

Applications and Future Directions

Current research focuses on:

  • Oncology: Combination therapies with checkpoint inhibitors (e.g., anti-PD-1) .

  • Neurology: 5-HT₆ antagonists for Alzheimer’s disease .

  • Infectious Diseases: Repurposing for drug-resistant tuberculosis .

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